(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL
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Overview
Description
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of chlorinated aromatic compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the methyl group on the aromatic ring.
(2S)-2-Amino-2-(2-methylphenyl)ethan-1-OL: Lacks the chlorine atom on the aromatic ring.
(2S)-2-Amino-2-(4-chloro-5-methylphenyl)ethan-1-OL: Chlorine atom is positioned differently on the aromatic ring.
Uniqueness
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-OL is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
XAZZZCBEZNFRQN-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CO)N |
Origin of Product |
United States |
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